(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride

CAS No.: 1803600-88-5

Cat. No.: VC7075336

Molecular Formula: C7H13ClF3N

Molecular Weight: 203.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803600-88-5 |

|---|---|

| Molecular Formula | C7H13ClF3N |

| Molecular Weight | 203.63 |

| IUPAC Name | N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H12F3N.ClH/c1-5(6-2-3-6)11-4-7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |

| Standard InChI Key | PVFLJEGVMBCEBP-UHFFFAOYSA-N |

| SMILES | CC(C1CC1)NCC(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

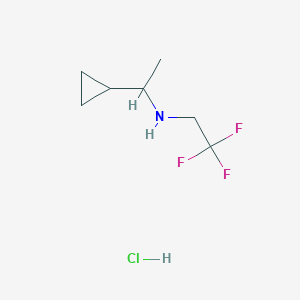

The compound has a molecular formula of C₇H₁₂F₃N·HCl and a molecular weight of 203.63 g/mol . Its structure comprises a cyclopropylethylamine backbone linked to a trifluoroethyl group, with the amine protonated as a hydrochloride salt. The SMILES notation (CC(C1CC1)NCC(F)(F)F) and InChIKey (OHRMZVJKNLPGPX-UHFFFAOYSA-N) provide precise descriptors for computational chemistry applications .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1803600-88-5 | |

| Molecular Formula | C₇H₁₂F₃N·HCl | |

| Molecular Weight | 203.63 g/mol | |

| SMILES | CC(C1CC1)NCC(F)(F)F | |

| InChIKey | OHRMZVJKNLPGPX-UHFFFAOYSA-N |

Structural Features and Reactivity

The cyclopropane ring introduces angle strain, potentially enhancing the molecule’s reactivity in nucleophilic substitution or ring-opening reactions. The trifluoroethyl group contributes electron-withdrawing effects, stabilizing the amine center and influencing solubility in polar solvents . The hydrochloride salt form improves crystallinity, facilitating purification and handling in laboratory settings .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is likely synthesized via alkylation reactions between cyclopropylethylamine precursors and 2,2,2-trifluoroethyl halides. For example, a related compound, (cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride (CAS 405878-99-1), is produced through similar methodologies . Key steps may include:

-

Protection of the primary amine to prevent undesired side reactions.

-

Nucleophilic attack of the amine on a trifluoroethyl iodide or bromide.

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or acetonitrile. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure purity (>98%, as specified commercially) . Mass spectrometry data, including predicted collision cross-sections ([M+H]⁺: 168.09946 m/z), aid in structural confirmation .

Applications in Pharmaceutical Research

| Precautionary Measure | Detail |

|---|---|

| Personal Protective Equipment | Gloves, protective clothing, eye protection, and respiratory masks. |

| First Aid | Rinse skin/eyes with water; seek medical attention for ingestion. |

| Waste Disposal | Incineration via licensed hazardous waste facilities. |

Environmental Impact

While ecotoxicity data are unavailable, the compound’s persistence and bioaccumulation potential warrant cautious disposal. Fluorinated organic compounds often resist biodegradation, emphasizing the need for specialized waste management .

Analytical and Regulatory Aspects

Quality Control Methods

HPLC-UV and LC-MS/MS are primary techniques for purity assessment. The predicted collision cross-section (CCS) values (e.g., 140.0 Ų for [M+H]⁺) enable method development in mass spectrometry . Regulatory submissions require batch-specific data, including residual solvent analysis and heavy metal screening .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume